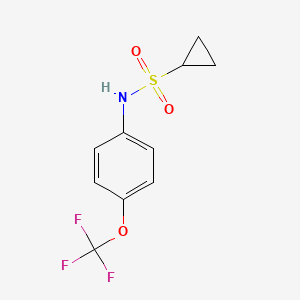

N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide

説明

特性

IUPAC Name |

N-[4-(trifluoromethoxy)phenyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3S/c11-10(12,13)17-8-3-1-7(2-4-8)14-18(15,16)9-5-6-9/h1-4,9,14H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEXJSKBQVRNENP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide typically involves the reaction of 4-(trifluoromethoxy)aniline with cyclopropanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of sulfonic acids or sulfoxides.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide has been explored for its potential therapeutic properties:

- Anti-Cancer Activity : The compound has shown promise as an anticancer agent. It interacts with specific molecular targets, such as enzymes involved in cell division, thereby inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines, including those resistant to conventional therapies .

- Anti-Inflammatory Properties : Research suggests that this compound may also possess anti-inflammatory effects, potentially making it useful in treating conditions characterized by excessive inflammation.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block:

- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic compounds through various chemical reactions, including coupling reactions and functional group transformations .

- Intermediate for Drug Development : The compound acts as an intermediate in the synthesis of other pharmaceutical agents, aiding the development of new drugs with enhanced efficacy and safety profiles .

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Advanced Materials Development : Researchers are investigating its use in creating advanced materials with specific characteristics such as hydrophobicity and thermal stability. These properties are valuable in industries ranging from coatings to electronics.

- Polymer Chemistry : The compound's structural features allow it to be incorporated into polymer matrices, potentially enhancing the performance of polymers used in various applications .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

作用機序

The mechanism of action of N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone (FCCP): An ionophore that disrupts ATP synthesis by transporting hydrogen ions through the mitochondrial membrane.

4-(trifluoromethoxy)phenyl isocyanate: Used in the synthesis of bis-ureas containing a lipophilic 4-(trifluoromethoxy)phenyl fragment.

Uniqueness

N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide is unique due to its cyclopropane ring, which imparts rigidity and stability to the molecule. This structural feature distinguishes it from other trifluoromethoxyphenyl derivatives and contributes to its distinct chemical and biological properties.

生物活性

N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide core with a trifluoromethoxy group on the phenyl ring. The trifluoromethoxy group enhances the compound's lipophilicity, improving membrane permeability and interaction with biological targets. This structural modification is critical for its biological efficacy.

This compound interacts with specific enzymes and receptors, modulating their activity. The trifluoromethoxy group contributes to its ability to penetrate cell membranes and bind to molecular targets, influencing downstream signaling pathways. The precise mechanisms depend on the biological context but generally involve interactions with enzymes implicated in inflammatory processes and cancer progression.

Biological Activity Overview

The compound has been investigated for several biological activities:

- Anti-inflammatory Effects : It has shown potential in inhibiting pathways related to inflammation, making it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel diseases .

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation, particularly in models of breast cancer and other malignancies. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 .

- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are crucial in inflammatory responses .

Case Studies

- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated significant cell death at certain concentrations, suggesting its potential as an anticancer agent .

- Enzyme Interaction Studies : Molecular docking studies revealed that the compound forms hydrogen bonds with key residues in COX-2, enhancing its inhibitory activity. The presence of the trifluoromethoxy group was noted to increase binding affinity due to its electron-withdrawing properties .

- In Vivo Efficacy : In animal models, the compound demonstrated anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs), indicating its potential therapeutic application in chronic inflammatory diseases .

Data Tables

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-(trifluoromethoxy)phenyl)cyclopropanesulfonamide, and how do reaction parameters affect yield?

- Methodology : The synthesis typically involves coupling a cyclopropanesulfonyl chloride derivative with a substituted aniline. Key steps include:

- Sulfonamide Formation : React 4-(trifluoromethoxy)aniline with cyclopropanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) at 0–25°C .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the product.

- Critical Parameters : Temperature control during coupling prevents decomposition of the trifluoromethoxy group. Anhydrous conditions improve sulfonyl chloride reactivity. Yield optimization (typically 60–75%) requires stoichiometric precision and inert atmosphere .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the cyclopropane ring (δ ~1.5–2.5 ppm for CH₂ protons) and sulfonamide NH (δ ~7.5–8.5 ppm). ¹⁹F NMR detects the trifluoromethoxy group (δ ~-55 to -60 ppm) .

- X-ray Crystallography : Resolves spatial arrangement of the cyclopropane ring and sulfonamide geometry. Diffraction data (e.g., R factor <0.07) validate bond lengths and angles, critical for structure-activity relationship (SAR) studies .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z ~324.08) and fragmentation patterns .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s reactivity and biological target interactions?

- Mechanistic Insights :

- Ring Strain : The cyclopropane’s 60° bond angles impart high reactivity, enabling nucleophilic ring-opening reactions (e.g., with thiols or amines) under mild conditions. This property is leveraged in prodrug design .

- Biological Interactions : The rigid cyclopropane scaffold enhances binding affinity to enzymes (e.g., carbonic anhydrase) by restricting conformational flexibility. SAR studies show that substituents on the phenyl ring modulate selectivity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Data Reconciliation Framework :

- Assay Standardization : Control variables such as solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from varying ATP concentrations .

- Orthogonal Validation : Pair enzymatic assays (e.g., colorimetric detection) with cellular models (e.g., apoptosis assays in HeLa cells) to confirm activity .

- Meta-Analysis : Use tools like ChemBL or PubChem BioAssay to compare datasets and identify outliers caused by impurities (>95% purity required; HPLC-UV validation) .

Q. How can substituent modifications enhance the compound’s pharmacokinetic (PK) profile?

- Design and Testing :

- Trifluoromethoxy Optimization : Replace the trifluoromethoxy group with other electron-withdrawing groups (e.g., CF₃ or NO₂) to improve metabolic stability. Accelerated stability studies (e.g., liver microsomes) quantify half-life extensions .

- Cyclopropane Functionalization : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility. LogP measurements (HPLC) guide adjustments to balance lipophilicity and bioavailability .

- In Vivo PK Studies : Administer modified analogs to rodent models and monitor plasma concentration via LC-MS/MS. Key metrics include AUC₀–₂₄h and clearance rates .

Methodological Notes

- Synthesis : Refer to Kanto Reagents’ protocols for handling fluorinated intermediates (e.g., inert atmosphere for trifluoromethoxy derivatives) .

- Biological Testing : Avoid BenchChem data; prioritize PubChem and peer-reviewed studies for activity benchmarks .

- Crystallography : Deposit structural data in the Cambridge Structural Database (CSD) to enable cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。